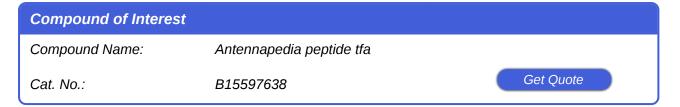


Antennapedia Peptide (Penetratin): A Comparative Guide to a Veteran Cell-Penetrating Peptide

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The Antennapedia peptide, commonly known as Penetratin, stands as one of the pioneering cell-penetrating peptides (CPPs) utilized in biomedical research for the intracellular delivery of various molecular cargoes. Derived from the third helix of the Drosophila Antennapedia homeodomain, this 16-amino acid peptide has been the subject of extensive research, paving the way for the development of numerous other CPPs.[1][2][3] This guide provides a comprehensive comparison of Antennapedia peptide with other prominent CPPs, focusing on their cargo delivery efficiency, mechanisms of uptake, and cytotoxicity, supported by experimental data and detailed protocols.

Comparative Analysis of Common Cell-Penetrating Peptides

The efficacy of a CPP is contingent on a multitude of factors including the nature of the cargo, the cell type, and the peptide concentration.[4] Here, we compare Antennapedia (Penetratin) with other widely studied CPPs: TAT (from HIV-1 trans-activating protein), Transportan, and polyarginine.

Quantitative Comparison of Delivery Efficiency and Cytotoxicity



The following tables summarize the comparative performance of Antennapedia and other CPPs based on data from various studies. It is important to note that direct comparison of absolute efficiency across different studies can be challenging due to variations in experimental conditions.

СРР	Cargo Type	Cell Line	Relative Uptake Efficiency	Reference
Antennapedia (Penetratin)	Peptide (PKI)	A549, HeLa, CHO	> TAT	[5]
Avidin	HeLa	< TAT, < Transportan	[6][7]	
dsDNA	-	Dose-dependent uptake	[8]	
Small Peptide	-	< MAP, < Transportan	[6]	_
TAT	Peptide (PKI)	A549, HeLa, CHO	< Antennapedia	[5]
Avidin	HeLa	> Penetratin, < Transportan	[6][7]	
Fluorescein	Various	Poorly taken up	[8]	
Transportan	Peptide (PKI)	A549, HeLa, CHO	> Antennapedia, > TAT	[5]
Avidin	HeLa	> Penetratin, > TAT	[6][7]	
Polyarginine	Peptide (PKI)	A549, HeLa, CHO	> Antennapedia, > TAT	[5]



СРР	Concentration	Cell Line	Cytotoxicity (Cell Viability)	Reference
Antennapedia (Penetratin)	up to 100 μM	A549, HeLa, CHO	No significant toxicity (>95%)	[5]
up to 50 μM	-	Non-toxic	[8]	
TAT	up to 100 μM	A549, HeLa, CHO	Low toxicity	[5]
up to 50 μM	-	Non-toxic	[8]	
Transportan	> 30 μM	A549, HeLa, CHO	Increased toxicity	[5]
Polyarginine	> 30 μM	A549, HeLa, CHO	Increased toxicity	[5]

Mechanisms of Cellular Uptake

The cellular entry of CPPs is a complex process that can occur through two primary pathways: direct translocation across the plasma membrane and endocytosis. The predominant mechanism is often dependent on the specific CPP, its concentration, the nature of the attached cargo, and the cell type.[4]

Direct Translocation: This energy-independent process involves the direct penetration of the CPP through the lipid bilayer of the cell membrane.[4] For Antennapedia, this process is thought to be initiated by the interaction of the peptide with negatively charged lipids on the cell surface, followed by a tryptophan-dependent translocation step.[1]

Endocytosis: This is a major energy-dependent pathway for the uptake of many CPPs and their cargoes.[4][9] Several endocytic routes can be involved, including:

- Macropinocytosis: Studies have shown that the internalization of the full Antennapedia homeodomain is significantly mediated by macropinocytosis.[10]
- Clathrin-mediated endocytosis: While some studies suggest the involvement of this pathway for certain CPPs, for Antennapedia and TAT-mediated peptide delivery, it appears to be less





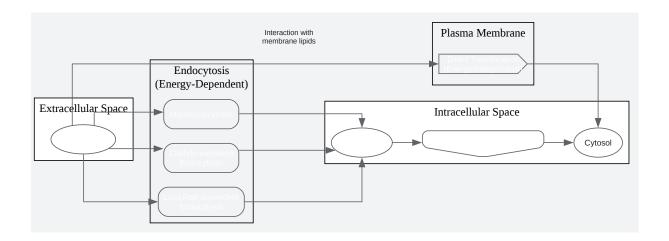


significant.[5]

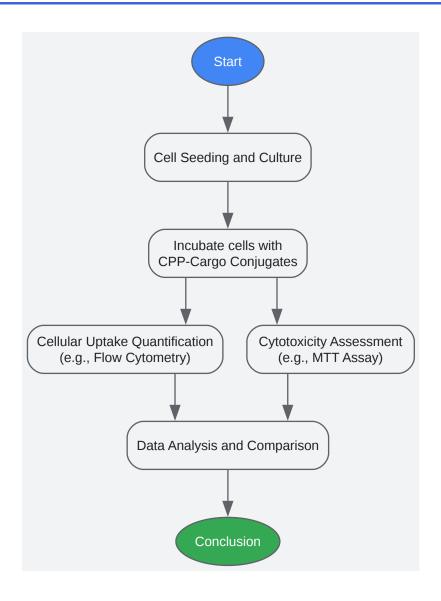
• Lipid raft-dependent endocytosis: Both Antennapedia and TAT-peptide conjugates have been shown to be taken up via lipid raft-mediated endocytosis.[5]

It's noteworthy that for many CPPs, multiple uptake mechanisms may be active simultaneously. [4]









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